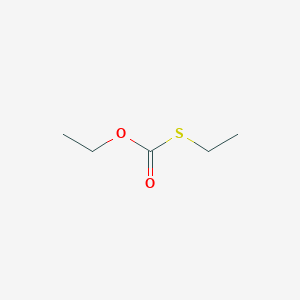
o,s-Diethyl thiocarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O,s-Diethyl thiocarbonate, also known as this compound, is a useful research compound. Its molecular formula is C5H10O2S and its molecular weight is 134.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Applications in Polymer Chemistry
Polymerization Techniques:
The compound plays a significant role in radical polymerization processes, particularly in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The unique reactivity of thiocarbonyl groups allows for selective reactions that can be exploited to create novel polymer architectures.
Case Study:
A study highlighted the use of o,s-Diethyl thiocarbonate as a chain transfer agent in RAFT polymerization, leading to the development of well-defined block copolymers. The resulting materials demonstrated enhanced thermal stability and mechanical properties compared to traditional polymers synthesized without such agents .
Agricultural Applications
Fumigants and Soil Treatment:
Stabilized solid thiocarbonates, including this compound, have been investigated for their use as fumigants in agriculture. When applied to soil, they release carbon disulfide upon contact with water, which can help control soil-borne pathogens and pests.
| Application | Mechanism | Benefits |
|---|---|---|
| Soil Fumigation | Release of carbon disulfide | Effective against soil-borne pathogens |
| Crop Protection | Antimicrobial properties | Reduces crop loss due to diseases |
Research Findings:
Research indicates that stabilized formulations of this compound exhibit improved stability and efficacy as soil fumigants compared to traditional methods that require organic solvents .
Medicinal Chemistry
Antimicrobial Properties:
The compound has shown potential as an antimicrobial agent. Its ability to form stable complexes with transition metals enhances its bioactivity against various pathogens.
Case Study:
In a study exploring the antimicrobial efficacy of dithiocarbamate derivatives, it was found that this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .
Propiedades
Número CAS |
3554-12-9 |
|---|---|
Fórmula molecular |
C5H10O2S |
Peso molecular |
134.2 g/mol |
Nombre IUPAC |
ethyl ethylsulfanylformate |
InChI |
InChI=1S/C5H10O2S/c1-3-7-5(6)8-4-2/h3-4H2,1-2H3 |
Clave InChI |
HXNHJWLEAMYJJI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)SCC |
SMILES canónico |
CCOC(=O)SCC |
Sinónimos |
O,S-diethyl thiocarbonate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















